2,2,3,3,4,4,4-heptafluoro-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide
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Overview
Description
2,2,3,3,4,4,4-Heptafluoro-N-{6-nitro-1,3-benzothiazol-2-yl}butanamide is a fluorinated organic compound with the molecular formula C14H6F14N2O2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,4-heptafluoro-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide typically involves the reaction of heptafluorobutyric acid derivatives with 6-nitro-1,3-benzothiazol-2-amine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4,4-Heptafluoro-N-{6-nitro-1,3-benzothiazol-2-yl}butanamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2,2,3,3,4,4,4-Heptafluoro-N-{6-nitro-1,3-benzothiazol-2-yl}butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its high chemical stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4,4-heptafluoro-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The nitro group and benzothiazole ring play crucial roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects. The fluorine atoms enhance the compound’s stability and bioavailability, making it a promising candidate for further research.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4,4,4-Heptafluorobutylamine: A related compound with similar fluorinated structure but different functional groups.
2,2,3,3,4,4,4-Heptafluoro-1-butanol: Another fluorinated compound used in various applications.
Uniqueness
2,2,3,3,4,4,4-Heptafluoro-N-{6-nitro-1,3-benzothiazol-2-yl}butanamide stands out due to the presence of both the nitro group and the benzothiazole ring, which confer unique chemical and biological properties. Its high fluorine content also contributes to its exceptional stability and resistance to chemical degradation, making it a valuable compound for diverse applications.
Properties
Molecular Formula |
C11H4F7N3O3S |
---|---|
Molecular Weight |
391.22g/mol |
IUPAC Name |
2,2,3,3,4,4,4-heptafluoro-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide |
InChI |
InChI=1S/C11H4F7N3O3S/c12-9(13,10(14,15)11(16,17)18)7(22)20-8-19-5-2-1-4(21(23)24)3-6(5)25-8/h1-3H,(H,19,20,22) |
InChI Key |
SCZRYJZIBUJGRL-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)NC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)NC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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